molecular formula C9H5NS2 B14754807 Thieno[3,2-f][1,3]benzothiazole CAS No. 267-63-0

Thieno[3,2-f][1,3]benzothiazole

Cat. No.: B14754807
CAS No.: 267-63-0
M. Wt: 191.3 g/mol
InChI Key: WAEOJTDDTSARTB-UHFFFAOYSA-N
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Description

Thieno[3,2-f][1,3]benzothiazole (CAS Registry Number: 267-63-0) is a polycyclic aromatic heterocycle with the molecular formula C 9 H 5 NS 2 and a molecular weight of 191.27 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry, which is further annulated with a thiophene ring to form a rigid, planar tricyclic system . This unique structure confers properties that are of significant interest across multiple research domains, particularly in pharmaceutical development and materials science. The benzothiazole moiety is a well-established pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, and antifungal properties . As a fused analog, this compound serves as a key synthetic intermediate or a core structural unit for the development of novel bioactive molecules. Its planar, electron-rich architecture makes it a promising building block for organic functional materials. Research into related thienobenzothiophenes has highlighted their potential in optoelectronics, with applications in the development of fluorescent materials and organic semiconductors . This product is provided as a high-purity compound for research applications. It is intended For Research Use Only (RUO). It is not intended for, and must not be used for, diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

267-63-0

Molecular Formula

C9H5NS2

Molecular Weight

191.3 g/mol

IUPAC Name

thieno[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C9H5NS2/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H

InChI Key

WAEOJTDDTSARTB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC3=C(C=C21)N=CS3

Origin of Product

United States

Advanced Synthetic Methodologies for Thieno 3,2 F Benzothiazole and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections of the Thieno[3,2-f]mdpi.comnih.govbenzothiazole Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. mdpi.commdpi.com For the thieno[3,2-f] mdpi.comnih.govbenzothiazole (B30560) skeleton, several strategic disconnections can be envisioned, primarily focusing on the sequential or convergent construction of the fused ring system.

Two primary retrosynthetic strategies can be proposed, centered on the formation of either the thiazole (B1198619) or the thiophene (B33073) ring as the key bond-forming step.

Strategy A: Disconnection of the Thiazole Ring: This approach involves the disconnection of the C-S and C=N bonds of the thiazole ring. This leads back to a key intermediate, an aminothiophenol derivative of a pre-formed thiophene ring. This is a common and reliable strategy for benzothiazole synthesis. mdpi.com The challenge then becomes the synthesis of the requisite substituted aminothiopheno-thiophene precursor.

Strategy B: Disconnection of the Thiophene Ring: Alternatively, the thiophene ring can be disconnected. This strategy would involve building the thiophene ring onto a pre-existing benzothiazole core. This approach might be advantageous if suitably functionalized benzothiazoles are more readily accessible.

These primary strategies can be further broken down into more specific bond disconnections, which guide the choice of synthetic reactions. The selection of a particular strategy would depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Synthetic Routes Towards the Thieno[3,2-f]mdpi.comnih.govbenzothiazole Core

Classical synthetic methods for heterocyclic compounds often rely on condensation and cyclization reactions that have been established for decades.

The formation of the benzothiazole ring is a cornerstone of many synthetic approaches to this class of compounds. A widely used method is the condensation of an ortho-aminothiophenol with a variety of carbonyl compounds or their equivalents. nih.gov

One of the most common methods involves the reaction of an ortho-aminothiophenol with aldehydes, carboxylic acids, or acyl chlorides. nih.gov In the context of thieno[3,2-f] mdpi.comnih.govbenzothiazole, this would necessitate a substituted thieno[3,2-b]thiophene (B52689) bearing an amino and a thiol group in adjacent positions. The reaction with an appropriate one-carbon synthon would then lead to the closure of the thiazole ring.

Another classical approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides, typically using potassium ferricyanide (B76249) as an oxidant. nih.govnih.gov This method is highly effective for the synthesis of various substituted benzothiazoles.

The construction of the thiophene ring onto a pre-formed benzothiazole moiety represents an alternative classical approach. Several named reactions are available for thiophene synthesis.

The Gewald reaction is a multicomponent reaction that can produce highly substituted 2-aminothiophenes. This could potentially be adapted to start from a benzothiazole derivative bearing an activated methylene (B1212753) group adjacent to a cyano group.

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. A suitably substituted benzothiazole with a 1,4-dicarbonyl functionality could undergo this cyclization to form the fused thiophene ring.

Contemporary Approaches in Thieno[3,2-f]mdpi.comnih.govbenzothiazole Synthesis

Modern synthetic chemistry has seen the advent of powerful new methods, including transition metal-catalyzed cross-coupling reactions and a strong emphasis on environmentally friendly procedures.

Transition metals, particularly palladium and copper, have revolutionized the synthesis of heterocyclic compounds by enabling the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly versatile. For instance, a strategy analogous to the synthesis of thieno[3,2-f]isoquinolines could be employed. rsc.orgconicet.gov.arresearchgate.netnih.gov This would involve a sequence of palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to assemble a precursor that can then undergo an acid-mediated intramolecular cyclization to form the final thieno[3,2-f] mdpi.comnih.govbenzothiazole ring system. rsc.orgconicet.gov.arresearchgate.netnih.gov Palladium catalysts are also effective in promoting the intramolecular C-S bond formation from thiobenzanilides through C-H functionalization. rsc.org

Copper-catalyzed reactions are also widely used for the formation of C-S bonds, which is a key step in many benzothiazole syntheses. researchgate.net Copper-catalyzed intramolecular C-S bond formation by cross-coupling between an aryl halide and a thiourea (B124793) functionality is a demonstrated method for the synthesis of 2-aminobenzothiazoles. conicet.gov.ar This could be applied to a suitably substituted thienyl halide precursor.

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. nih.govrsc.orgnih.govresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds.

For the synthesis of thieno[3,2-f] mdpi.comnih.govbenzothiazole, several green strategies could be envisioned:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, glycerol (B35011), or ionic liquids can significantly reduce the environmental impact of a synthesis. researchgate.net For example, the condensation of 2-aminothiophenols with aldehydes has been successfully carried out in glycerol at ambient temperature without a catalyst. researchgate.net

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of catalysts, especially those based on heavy metals, is a key goal of green chemistry. nih.gov Some benzothiazole syntheses can be performed under catalyst-free conditions, often promoted by microwave irradiation or ultrasound. nih.gov

Energy Efficiency: The use of microwave irradiation or sonication can often lead to shorter reaction times and higher yields, thereby improving the energy efficiency of the synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. One-pot and multicomponent reactions are excellent examples of atom-economical processes that can be applied to the synthesis of complex heterocycles. mdpi.com

While specific green synthetic routes for thieno[3,2-f] mdpi.comnih.govbenzothiazole are not yet widely reported, the application of these principles to the general synthesis of benzothiazoles and thiophenes provides a clear roadmap for developing more sustainable methods for this interesting heterocyclic system. mdpi.comnih.gov

Flow Chemistry and Continuous Synthesis Methodologies for Thieno[3,2-f]benzothiazole Derivatives

The application of flow chemistry has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including thieno[3,2-f]benzothiazole and its analogs. This approach offers significant advantages over traditional batch methods, such as enhanced reaction control, improved safety for hazardous reactions, and the potential for telescoped multi-step syntheses. researchgate.net

A notable example is the multistep continuous-flow synthesis of condensed tricyclic benzothiazoles, including those with a thieno[3,2-f] researchgate.netnih.govbenzothiazole core. researchgate.net This process can involve several key steps, such as O-alkylation, ring closure, and nitro group reduction, all performed in a continuous flow system. researchgate.net The use of microreactors allows for precise control over reaction parameters like temperature and residence time, leading to optimized yields and reduced side-product formation. For instance, in the synthesis of a benzofuran (B130515) analog, a key intermediate for certain fused systems, screening temperatures between 120–160 °C and residence times from 5 to 25 minutes allowed for the determination of optimal conditions. researchgate.net

One of the significant advantages of flow chemistry is the ability to use reagents and conditions that would be problematic in batch synthesis. For example, to avoid precipitation and potential clogging of the microreactor, N,N-diisopropylethylamine (DIPEA) can be used as a base instead of potassium carbonate, and DMF can be employed as a solvent. researchgate.net This highlights the flexibility of flow systems in accommodating different reaction conditions to ensure a smooth and efficient process. The telescoped nature of these flow syntheses, where multiple reaction steps are connected in sequence without isolation of intermediates, further enhances the efficiency and reduces waste. researchgate.net

Photochemical and Electrochemical Synthetic Pathways to Thieno[3,2-f]benzothiazole

Photochemical and electrochemical methods offer green and efficient alternatives for the synthesis of benzothiazole-containing structures. While direct photochemical or electrochemical synthesis of the thieno[3,2-f]benzothiazole core is not extensively documented, related benzothiazole syntheses demonstrate the potential of these techniques.

Photochemical Synthesis:

Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been successfully demonstrated. nih.gov These reactions can be carried out under an air atmosphere using a simple light source like a blue LED, showcasing a metal-free and mild approach. nih.govresearchgate.net The mechanism often involves the formation of an electron donor-acceptor (EDA) complex between the reactants, which is then activated by light. researchgate.net Photochemical cyclization of thieno-thiazolostilbenes has also been employed to synthesize thienobenzothiazoles. nih.gov This process involves the initial formation of a stilbene-like precursor, which then undergoes an intramolecular cyclization upon irradiation to form the fused heterocyclic system. nih.gov The disappearance of ethylenic proton signals in NMR spectra is a key indicator of successful cyclization. nih.gov

Electrochemical Synthesis:

Electrosynthesis provides another sustainable route to benzothiazole derivatives. For instance, the electrochemical synthesis of benzo[b]thiophene motifs has been achieved through the reaction of sulfonhydrazides with internal alkynes. nih.gov This method relies on the generation of radical intermediates under electrochemical conditions, leading to cyclization. nih.gov An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones, a related sulfur-nitrogen heterocycle. mdpi.com This process occurs via intramolecular N–S bond formation in an undivided cell, highlighting the potential for clean synthesis with hydrogen as the only byproduct. mdpi.com While direct application to thieno[3,2-f]benzothiazole is yet to be explored, these examples underscore the promise of electrosynthesis in constructing complex heterocyclic systems under mild and environmentally friendly conditions.

Stereoselective Synthesis of Chiral Thieno[3,2-f]benzothiazole Derivatives

The development of stereoselective methods for the synthesis of chiral thieno[3,2-f]benzothiazole derivatives is a crucial area of research, given the importance of chirality in medicinal chemistry and materials science. While specific literature on the stereoselective synthesis of the thieno[3,2-f]benzothiazole core is limited, general principles and related examples in benzothiazole chemistry can provide valuable insights.

The introduction of chirality can be achieved through various strategies, such as the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, if a synthetic route to a thieno[3,2-f]benzothiazole derivative involves a ketone reduction or a carbon-carbon bond formation, employing a chiral reducing agent or a chiral ligand for a metal catalyst could induce stereoselectivity.

While not directly focused on thieno[3,2-f]benzothiazole, the broader field of benzothiazole synthesis offers examples of how chirality can be incorporated. For example, the synthesis of biologically active benzothiazole derivatives often involves reactions where stereocenters are created. mdpi.com The principles from these syntheses could be adapted to the thieno[3,2-f]benzothiazole framework. The challenge lies in controlling the three-dimensional arrangement of atoms during the formation of the heterocyclic core or during the modification of a pre-existing thieno[3,2-f]benzothiazole scaffold.

Future research in this area will likely focus on the application of modern asymmetric synthesis techniques, such as organocatalysis and transition-metal catalysis with chiral ligands, to the synthesis of thieno[3,2-f]benzothiazole derivatives. The development of such methods would be a significant step forward in accessing enantiomerically pure compounds for various applications.

Optimization of Reaction Conditions and Yield Enhancement Strategies in Thieno[3,2-f]benzothiazole Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of thieno[3,2-f]benzothiazole and its analogs. A systematic approach to optimization involves screening various parameters such as catalysts, solvents, temperature, and reaction time.

In the synthesis of related benzothiazoles, a mixture of H₂O₂/HCl has been used as an effective catalyst in ethanol (B145695) at room temperature, with the optimal ratio of reactants and catalysts being crucial for maximizing yield. nih.gov The choice of solvent can also significantly impact the reaction outcome. For instance, in a particular visible-light-promoted synthesis, a 1,4-dioxane/water mixture was found to be superior to other solvents. researchgate.net

For palladium-catalyzed cross-coupling reactions, which are often employed in the synthesis of precursors to thieno[3,2-f]isoquinolines, the choice of catalyst, ligand, and base is critical. conicet.gov.arresearchgate.net For example, Pd(PPh₃)₄ with K₂CO₃ in a dioxane/water mixture has been used effectively for Suzuki-Miyaura reactions. conicet.gov.arresearchgate.net Similarly, for Sonogashira couplings, a combination of Pd(PPh₃)₄ and CuI in triethylamine (B128534) is often employed. conicet.gov.arresearchgate.net

The table below summarizes the optimization of conditions for a specific reaction in the synthesis of a related heterocyclic system, highlighting the systematic approach to yield enhancement.

EntryReagent/ConditionVariationYield (%)
1CatalystRose Bengal85
2CatalystNone88
3LightDark<5
4SolventAcetonitrile65
5SolventMethanol70
6OxidantO₂55

Data adapted from a study on the synthesis of 2-phenylbenzothiazole. researchgate.net

This data demonstrates that even subtle changes, such as the omission of a photocatalyst in a light-induced reaction, can sometimes lead to improved yields. researchgate.net It also underscores the critical role of light in photochemical reactions and the significant influence of the solvent system. researchgate.net

Advanced Purification and Isolation Techniques for Thieno[3,2-f]benzothiazole Intermediates and Final Products

The purification and isolation of intermediates and final products are critical steps in the synthesis of thieno[3,2-f]benzothiazole derivatives to ensure high purity. A combination of techniques is often employed, tailored to the specific properties of the compounds.

Crystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. For example, in the synthesis of some new thieno[2,3-b]thiophene (B1266192) derivatives, a related class of compounds, ethanol was used as the crystallization solvent. ekb.eg

Column Chromatography: This is a versatile technique for separating mixtures of compounds. Silica gel is the most common stationary phase, and the mobile phase is a solvent or a mixture of solvents of varying polarity. For example, in the synthesis of thieno[3,2-f]isoquinolines, column chromatography with a heptane/EtOAc solvent system was used for purification. conicet.gov.arresearchgate.net The ratio of the solvents is often adjusted to achieve optimal separation. In some cases, the separation of closely related isomers can be challenging, leading to moderate yields. conicet.gov.arresearchgate.net

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications or when column chromatography is not effective, preparative TLC can be a useful alternative.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or for compounds intended for biological testing, preparative HPLC is often the method of choice. Different types of columns (e.g., normal phase, reverse phase) and solvent systems can be used depending on the compound's properties.

The table below provides examples of purification methods used for related heterocyclic compounds.

Compound TypePurification MethodSolvent SystemReference
Thieno[3,2-f]isoquinolinesColumn ChromatographyHeptane/EtOAc conicet.gov.arresearchgate.net
Thieno[2,3-b]thiophenesCrystallizationEthanol ekb.eg
Thieno-thiazolostilbenesColumn ChromatographyNot specified nih.gov

The selection of the appropriate purification technique is crucial for obtaining thieno[3,2-f]benzothiazole derivatives with the desired purity for subsequent characterization and application.

Sophisticated Spectroscopic and Diffraction Based Structural Characterization of Thieno 3,2 F Benzothiazole Systems

X-ray Diffraction Studies for Solid-State Molecular Architecture of Thieno[3,2-f]benzothiazole

Single-Crystal X-ray Diffraction Analysis of Thieno[3,2-f]researchgate.netnih.govbenzothiazole and its Congeners

Single-crystal X-ray diffraction stands as a definitive method for elucidating the precise atomic arrangement within a crystalline solid. For thieno[3,2-f] researchgate.netnih.govbenzothiazole (B30560) and its analogues, this technique has been instrumental in confirming molecular structures and understanding intermolecular interactions that dictate their solid-state packing.

For instance, the structure of certain derivatives has been unambiguously confirmed through X-ray diffraction analysis, providing a solid foundation for understanding their chemical behavior. beilstein-journals.org In a study of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), a related heterocyclic system, single-crystal X-ray diffraction at 293 K was used to refine its crystal structure in the rhombic system. researchgate.netmdpi.com A derivative, 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD), was determined to have a monoclinic crystal system. researchgate.netmdpi.com The analysis of these crystal structures helps in understanding the relationship between molecular packing and observed properties like crystal growth anisotropy. researchgate.netmdpi.com

Table 1: Crystallographic Data for a Thieno[3,2-f]benzothiazole Analogue and its Derivative. researchgate.netmdpi.com

Parameter4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD)
Crystal System RhombicMonoclinic
Space Group PcabP21/c
Z (molecules per unit cell) 84

Powder X-ray Diffraction for Polymorphism Investigations of Thieno[3,2-f]researchgate.netnih.govbenzothiazole

Powder X-ray diffraction (PXRD) is a powerful tool for investigating crystalline materials in a polycrystalline form. While specific studies on the polymorphism of thieno[3,2-f] researchgate.netnih.govbenzothiazole using PXRD are not extensively detailed in the provided search results, the technique is widely used to identify different crystalline forms (polymorphs) of organic compounds. Polymorphs can exhibit distinct physical properties, and their characterization is crucial for applications in materials science and pharmaceuticals. The crystallinity or amorphicity of related activated carbons has been clarified by comparing PXRD patterns with crystallographic databases. beilstein-journals.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis of Thieno[3,2-f]researchgate.netnih.govbenzothiazole

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational aspects of molecules. For thieno[3,2-f] researchgate.netnih.govbenzothiazole systems, these methods are used to confirm the presence of specific chemical bonds and to study their vibrational modes.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to achieve a detailed assignment of vibrational bands. For related benzofused thieno[3,2-b]furan (B2985385) compounds, DFT calculations at the B3LYP/6-31G* and B3LYP/6-311++G** levels of theory have been used to compute harmonic vibrational frequencies, which showed consistency with experimental IR spectra. researchgate.net This combined approach allows for a precise understanding of the normal modes of vibration. researchgate.net For other heterocyclic systems, a complete assignment of all observed bands in the infrared and Raman spectra has been performed. researchgate.net The disappearance of signals for ethylenic protons in the ¹H NMR spectra of photoproducts compared to the starting thieno-thiazolostilbenes has also been noted, indicating structural changes. nih.gov

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties of Thieno[3,2-f]researchgate.netnih.govbenzothiazole

UV-Visible and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and photophysical properties of molecules. In the context of thieno[3,2-f] researchgate.netnih.govbenzothiazole and its derivatives, these methods reveal information about their light absorption and emission characteristics.

The optical properties of various thieno[3,2-f]isoquinolines, which share a similar heterocyclic core, have been studied by absorption and emission spectroscopy. conicet.gov.arresearchgate.net For some derivatives, emission solvatochromism, a shift in emission wavelength with solvent polarity, has been observed, indicating intramolecular charge transfer (ICT) characteristics. conicet.gov.arresearchgate.net For example, the fluorescence emission peak of certain substituted thieno[3,2-b] researchgate.netbenzothiophenes (TBT) derivatives were slightly red-shifted relative to the unsubstituted TBT. nih.gov In contrast, a derivative with both an electron-donating (MeO) and an electron-withdrawing (COOMe) group exhibited a significant red-shift, attributed to a "push-pull" electronic interaction. nih.gov The fluorescence quantum yields (ΦF) of these compounds were found to be relatively high. nih.gov

Table 2: Photophysical Data for Selected Thieno[3,2-f]isoquinoline and Thieno[3,2-b] researchgate.netbenzothiophene Derivatives

Compound TypeKey FeatureObservationReference
Thieno[3,2-f]isoquinolinesDonor-SubstitutedStrong ICT characteristics and emission solvatochromism conicet.gov.arresearchgate.net
Substituted Thieno[3,2-b] researchgate.netbenzothiophenesMethyl and Methoxy SubstitutionSlight red-shift in fluorescence emission nih.gov
6-MeO-TBT-2-COOMePush-pull substituentsStrong red-shift in fluorescence emission nih.gov
Substituted TBT derivativesGeneralHigh fluorescence quantum yields (0.11 to 0.35) and short fluorescence lifetimes (0.11 to 0.30 ns) nih.gov
2-Aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazolesGeneralBlue-green fluorescence (463–475 nm) with acceptable quantum yields (0.13–0.73) in dichloromethane researchgate.net
Benzothiazole Derivatives via Suzuki CouplingVarious SubstituentsFluorescence emissions in the range of 380 to 450 nm researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of Chiral Thieno[3,2-f]researchgate.netnih.govbenzothiazole Derivatives

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of chiral molecules, providing information about their absolute configuration and enantiomeric purity. The development of chiral organic materials with a strong chiroptical response is crucial for various advanced technologies. ugr.es

While specific CD or ORD data for thieno[3,2-f] researchgate.netnih.govbenzothiazole were not found in the search results, the principles of these techniques are broadly applicable. For related chiral macrocycles incorporating a benzothiadiazole unit, chiroptical properties have been investigated to understand the effect of exciton (B1674681) delocalization on their absorption and luminescence of circularly polarized light. ugr.es The combination of steady-state spectroscopy and quantum chemical calculations provides critical insights for designing new chiral materials. ugr.es

Chemical Reactivity and Derivatization Strategies for Thieno 3,2 F Benzothiazole

Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-f]benzothiazole Scaffold

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgbyjus.com For fused heterocycles like thieno[3,2-f]benzothiazole, the site of substitution is determined by the ability of the rings to stabilize the cationic intermediate (arenium ion). byjus.com

Five-membered heterocycles such as thiophenes are generally more susceptible to electrophilic attack than benzene (B151609) due to the ability of the heteroatom to stabilize the intermediate positive charge. wikipedia.org In the thieno[3,2-f]benzothiazole system, the thiophene (B33073) ring is expected to be significantly more activated towards electrophiles than the benzothiazole (B30560) portion. Within the thiophene ring, substitution is anticipated to occur preferentially at the α-positions (positions adjacent to the sulfur atom), which provide better stabilization of the cationic intermediate.

For instance, studies on related thieno-fused systems demonstrate a strong preference for electrophilic attack on the thiophene ring. The halogenation or nitration of 3-phenylthieno[3,2-d]isothiazole, a related isomer, occurs at the α-position of the thiophene ring. youtube.com Therefore, reactions such as halogenation (with Br₂, Cl₂), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation are predicted to functionalize the thiophene moiety of the thieno[3,2-f]benzothiazole scaffold. masterorganicchemistry.com

Nucleophilic Substitution and Addition Reactions Involving Thieno[3,2-f]benzothiazole

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient and possess a good leaving group. wikipedia.orglibretexts.org The parent thieno[3,2-f]benzothiazole ring is not inherently electron-poor enough to readily undergo SNAr. However, the introduction of strong electron-withdrawing groups (e.g., nitro groups) or the presence of a suitable leaving group (e.g., a halide) at an activated position on the benzothiazole ring could facilitate such reactions. libretexts.org

The mechanism for these reactions generally proceeds through a two-step addition-elimination pathway, involving a negatively charged Meisenheimer complex intermediate. libretexts.org While direct examples on the thieno[3,2-f]benzothiazole core are not available, studies on related structures, such as 2-bromomethyl-1,3-thiaselenole reacting with sulfur nucleophiles, highlight the complexity and multiple possible pathways of nucleophilic reactions in sulfur-containing heterocycles. mdpi.com

Metalation and Cross-Coupling Reactions of Halogenated Thieno[3,2-f]benzothiazole Derivatives

One of the most powerful strategies for the derivatization of heterocyclic compounds involves metalation followed by cross-coupling reactions. Halogenated derivatives of thieno[3,2-f]benzothiazole, which can be prepared via electrophilic halogenation, are key precursors for these transformations.

Modern cross-coupling reactions, such as Suzuki-Miyaura (using organoboranes), Stille (using organostannanes), Negishi (using organozincs), and Sonogashira (using terminal alkynes), are widely employed to form new carbon-carbon bonds. uni-muenchen.dersc.org These palladium-catalyzed reactions would allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the thieno[3,2-f]benzothiazole scaffold. For example, the synthesis of related thieno[3,2-f]isoquinolines has been achieved through a combination of Suzuki-Miyaura and Sonogashira cross-coupling reactions.

The table below, based on analogous reactions, illustrates the potential for cross-coupling on a hypothetical bromo-thieno[3,2-f]benzothiazole.

Table 1: Representative Cross-Coupling Reactions for Functionalization

Reaction Type Coupling Partner Catalyst/Conditions (Typical) Expected Product Functionality
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O Aryl group
Stille Aryltributylstannane Pd(PPh₃)₄, Toluene, Reflux Aryl group
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N Alkynyl group
Negishi Organozinc reagent Pd(dba)₂, SPhos, THF Alkyl/Aryl group

Oxidation and Reduction Chemistry of the Thieno[3,2-f]benzothiazole System

The oxidation and reduction of the thieno[3,2-f]benzothiazole system can affect both the substituent groups and the heterocyclic core itself. The sulfur atoms in both the thiophene and thiazole (B1198619) rings are susceptible to oxidation. Strong oxidizing agents can lead to the formation of sulfoxides or sulfones, which would drastically alter the electronic properties of the molecule. However, aggressive oxidation may also lead to the cleavage of the heterocyclic rings. For instance, oxidative ring-opening of benzothiazole derivatives has been reported.

Reduction of the system can also lead to structural changes. The isothiazole (B42339) ring in the related thieno[3,2-d]isothiazole system readily undergoes ring-opening upon reduction with hypophosphorous acid. A similar reactivity might be anticipated for the thiazole portion of the thieno[3,2-f]benzothiazole core under certain reductive conditions. Selective reduction of specific functional groups, such as a nitro group to an amine, can be achieved using milder reagents like SnCl₂ or catalytic hydrogenation, provided the core remains intact.

Ring-Opening and Ring-Expansion Reactions of the Thieno[3,2-f]benzothiazole Core

The fused heterocyclic core of thieno[3,2-f]benzothiazole, while aromatic, can be susceptible to ring-opening reactions under specific conditions. As mentioned, both strong oxidizing and reducing agents can induce cleavage of the sulfur-containing rings. Nucleophilic attack can also trigger ring transformations. For example, a nucleophile-induced ring contraction has been observed in related 1,4-benzothiazine systems to yield 1,3-benzothiazole derivatives.

Ring-opening polymerization (ROP) is another potential reaction pathway, particularly for derivatives with strained ring systems attached or under thermal conditions. nih.govrsc.orgresearchgate.net This strategy is often used to create polymers from cyclic monomers. nih.govrsc.org

Formation of Thieno[3,2-f]benzothiazole-Containing Polymeric Structures

Fused heterocyclic systems like thieno[3,2-f]benzothiazole are attractive building blocks for conjugated polymers due to their rigid, planar structures and rich electronic properties. These polymers are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net

The primary method for synthesizing such polymers is through transition-metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation. rsc.org This typically involves creating a di-halogenated or di-borylated thieno[3,2-f]benzothiazole monomer and reacting it with a suitable comonomer. The choice of comonomer (an electron-donating or electron-accepting unit) allows for the tuning of the resulting polymer's electronic and optical properties, such as its band gap. researchgate.netresearchgate.net The introduction of thieno[3,2-b]thiophene (B52689) units into polymer backbones has been shown to enhance charge carrier mobility. acs.org

Functionalization at Specific Positions of the Thieno[3,2-f]benzothiazole Ring System

Achieving regioselective functionalization is crucial for systematically studying structure-property relationships. Based on the principles outlined in previous sections, a general strategy for position-specific derivatization can be proposed.

Positions on the Thiophene Ring: These positions are the most accessible for electrophilic aromatic substitution (e.g., halogenation, nitration). Subsequent cross-coupling reactions on the halogenated derivatives would provide a wide range of functional groups.

Positions on the Benzene Ring: Direct electrophilic substitution on the benzene ring is likely disfavored compared to the thiophene ring. Functionalization here would likely require a multi-step synthesis starting from an already substituted benzene derivative before the thiazole and thiophene rings are constructed. Alternatively, directed metalation strategies could potentially be employed.

Position on the Thiazole Ring: The C-2 position of the thiazole ring is another potential site for functionalization, often achievable through deprotonation with a strong base followed by reaction with an electrophile.

The synthesis of a related thienobenzo-1,2,3-triazolium salt highlights that different positions on a fused heterocyclic system can be targeted to tune biological and electronic properties. nih.gov

Mechanistic Investigations of Thieno[3,2-f]benzothiazole Transformations

Understanding the mechanistic underpinnings of chemical reactions is paramount for the rational design of synthetic routes and the targeted derivatization of complex molecules. For thieno[3,2-f] mdpi.comresearchgate.netbenzothiazole, a detailed picture of its reactivity can be constructed by examining computational studies and experimental findings from analogous transformations of related benzothiazole and thieno-fused systems.

Theoretical and Computational Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. nih.govnih.gov Computational studies on related benzothiazole derivatives have provided valuable insights into their frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the sites of electrophilic and nucleophilic attack. nih.gov For instance, investigations into the electronic properties of benzothiazole-derived donor-acceptor compounds have shown that the distribution of electron density can be significantly influenced by the nature of substituents, thereby directing the course of chemical transformations. nih.gov

In a study on thieno-thiazolostilbenes and their photochemical cyclization to form thienobenzo-thiazoles, DFT calculations were employed to characterize the geometry and electronic structure of the resulting fused systems. nih.gov Such computational examinations are instrumental in understanding the stability of intermediates and transition states, which are key to deciphering reaction mechanisms. nih.gov Although this study did not focus on the exact thieno[3,2-f] mdpi.comresearchgate.netbenzothiazole isomer, the principles of frontier molecular orbital theory and the analysis of electronic transitions are directly applicable. nih.gov

Furthermore, computational investigations into the ruthenium-mediated synthesis of benzothiazoles from N-arylthioureas have proposed a modified mechanistic scheme, highlighting the role of the metal catalyst and the oxidizing agent in the reaction pathway. researchgate.net These studies underscore the importance of considering the entire reaction system, including catalysts and reagents, when proposing a mechanism.

Plausible Mechanistic Pathways for Key Transformations

Based on the general reactivity patterns of benzothiazoles and thiophenes, several key transformations of thieno[3,2-f] mdpi.comresearchgate.netbenzothiazole can be mechanistically rationalized.

Electrophilic Substitution: The thiophene ring is known to be susceptible to electrophilic attack, and theoretical studies on thieno[2,3-b]thiophene (B1266192) have shown that the α-carbon atoms are generally more reactive than the β-positions. researchgate.net By analogy, electrophilic substitution on the thieno[3,2-f] mdpi.comresearchgate.netbenzothiazole core would likely occur on the thiophene moiety. The precise regioselectivity would be influenced by the electronic effects of the fused benzothiazole ring system. Mechanistic studies on the nitration of isothiazoles have demonstrated that the reaction can proceed through either the free base or the protonated conjugate acid, depending on the substitution pattern and reaction conditions. rsc.org A similar dichotomy could be envisioned for the electrophilic substitution of thieno[3,2-f] mdpi.comresearchgate.netbenzothiazole.

Nucleophilic Substitution: While the electron-rich thiophene ring is less prone to nucleophilic attack, the benzothiazole portion of the molecule can be susceptible, particularly if bearing suitable leaving groups. Quantum chemical and experimental studies on the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) have revealed a complex, stepwise mechanism involving seleniranium intermediates. mdpi.com This highlights the potential for intricate reaction pathways in nucleophilic substitutions involving benzothiazole derivatives.

Cycloaddition Reactions: The thiophene ring can participate in cycloaddition reactions, although its aromatic character can make it less reactive than simple alkenes. Dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes with azomethine ylides have been reported, providing access to fused polyheterocyclic compounds. researchgate.net The mechanism of such reactions involves the initial formation of a 1,3-dipole which then adds across the thiophene double bond. While not directly studied on the thieno[3,2-f] mdpi.comresearchgate.netbenzothiazole system, these findings suggest that cycloaddition strategies could be a viable route for its further functionalization.

Theoretical and Computational Investigations of Thieno 3,2 F Benzothiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of Thieno[3,2-f]benzothiazole

Quantum chemical calculations are fundamental to understanding the electronic characteristics of thieno[3,2-f]benzothiazole. These methods allow for the detailed analysis of its molecular orbitals, energy levels, and electron distribution, which are crucial for predicting its reactivity and photophysical properties.

Density Functional Theory (DFT) Applications to Thieno[3,2-f]benzothiazole

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure of thieno[3,2-f]benzothiazole and its analogues. DFT calculations provide a good balance between accuracy and computational cost, making it feasible to study relatively large and complex molecular systems.

Researchers have employed DFT to verify the optical properties of thieno[3,2-f]isoquinolines, which are structurally related to thieno[3,2-f]benzothiazole. conicet.gov.arresearchgate.net These calculations have been instrumental in understanding the intramolecular charge transfer (ICT) characteristics observed in certain derivatives. conicet.gov.arresearchgate.net For instance, in a study of donor-substituted thieno[3,2-f]isoquinolines, DFT calculations helped to confirm the strong ICT nature of the molecules. conicet.gov.arresearchgate.net The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key parameters obtained from DFT calculations. conicet.gov.arresearchgate.net The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical factor in determining the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. mdpi.com

DFT has also been used to study the electronic structure of polythiophenes containing benzothiazole (B30560) and benzoxazole (B165842) units. nih.gov These studies have shown that the introduction of different substituents can significantly alter the electronic density and the band gap of these materials. nih.gov For example, replacing an oxygen atom with a sulfur atom in one of the studied polythiophenes led to a significant decrease in the band gap. nih.gov

The table below presents a selection of calculated frontier molecular orbital energies for some thieno[3,2-f]isoquinoline derivatives, illustrating the impact of different substituents on their electronic properties.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
3a-5.87-1.544.33
3d-5.91-1.584.33
3j-5.23-1.873.36

Ab Initio Methods in Thieno[3,2-f]benzothiazole Studies

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. While computationally more demanding than DFT, ab initio calculations, such as the Hartree-Fock (HF) method, provide valuable benchmarks and insights into the electronic structure of molecules like thieno[3,2-f]benzothiazole.

In a study on 2-(4-methoxyphenyl)benzo[d]thiazole, a related benzothiazole derivative, both ab initio (HF) and DFT methods were used to investigate its molecular structure and vibrational frequencies. nih.gov The comparison of the calculated results with experimental data indicated that the B3LYP functional within the DFT framework provided superior accuracy for molecular problems compared to the scaled HF approach. nih.gov Ab initio calculations have also been employed to study the reaction mechanisms of cycloaddition reactions involving selenoaldehydes, providing detailed information about the transition states and reaction pathways. scielo.org.mx

Computational Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) for Thieno[3,2-f]benzothiazole

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of thieno[3,2-f]benzothiazole, including its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These predictions are invaluable for identifying and characterizing the molecule and its derivatives.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. conicet.gov.ar It allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For instance, TD-DFT calculations have been performed on thieno[3,2-f]isoquinolines to understand the origin of their electronic transitions. conicet.gov.ar The calculations revealed that the S1 ← S0 transition, which corresponds to the lowest energy absorption, originates from the HOMO → LUMO transition in some derivatives. conicet.gov.ar

The gauge-independent atomic orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.com This method has been successfully applied to benzothiazole derivatives, showing good agreement between the calculated and experimental ¹H and ¹³C NMR chemical shifts. mdpi.com

Computational methods are also used to predict IR spectra by calculating the vibrational frequencies of the molecule. nih.gov These calculations can help in the assignment of the experimentally observed vibrational bands to specific molecular motions.

The following table presents a comparison of experimental and calculated λmax values for some thieno-thiazolostilbenes and thienobenzo-thiazoles, demonstrating the accuracy of computational predictions. nih.gov

CompoundExperimental λmax (nm)Calculated λmax (nm)Main Assignment
cis-1a280275H→L+1 (73%), H-1→L (27%)
trans-1a320315H→L (98%)
1350345H→L+1 (73%), H-1→L (27%)
2360355H→L (33%), H-1→L (49%)

*H and L denote the highest occupied and lowest unoccupied molecular orbital, respectively.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Thieno[3,2-f]benzothiazole

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of thieno[3,2-f]benzothiazole, including its conformational flexibility and intermolecular interactions. These simulations track the motions of atoms over time, offering insights into how the molecule behaves in different environments.

MD simulations have been used to analyze the structural stability of benzothiazole derivatives as potential inhibitors of enzymes like acetylcholinesterase. nih.gov These studies can reveal how the molecule interacts with the active site of a protein and how its conformation changes upon binding. nih.gov In the context of materials science, MD simulations can be used to understand the packing of thieno[3,2-f]benzothiazole molecules in the solid state, which is crucial for determining their charge transport properties in organic electronic devices. rsc.org The simulations can provide information about intermolecular distances and orientations, which influence the efficiency of charge hopping between adjacent molecules. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Studies of Thieno[3,2-f]benzothiazole Derivatives (Focus on Chemical Activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. Chemoinformatics employs computational methods to analyze and manage chemical information, often in conjunction with QSAR.

For benzothiazole derivatives, QSAR models have been developed to predict their anticancer potential. chula.ac.th These models use various physicochemical descriptors, such as electronic, steric, and hydrophobic properties, to correlate the structure of the molecules with their observed activity. chula.ac.th A Group-based QSAR (G-QSAR) approach has been applied to a series of benzothiazole derivatives to identify the structural fragments that are important for their anticancer activity. chula.ac.th The results of such studies can guide the design of new, more potent derivatives by suggesting which parts of the molecule to modify. chula.ac.th

Reaction Mechanism Elucidation Using Computational Chemistry for Thieno[3,2-f]benzothiazole Synthesis and Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis and transformations of thieno[3,2-f]benzothiazole. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and understand the factors that control the reaction's outcome.

Furthermore, computational studies have been employed to investigate the mechanism of cycloaddition reactions involving related heterocyclic systems. For example, the mechanism of the [3+2] cycloaddition reaction between α,β-unsaturated selenoaldehyde with nitrone and nitrile oxide has been studied theoretically, providing insights into the regioselectivity and the electronic nature of the reaction. scielo.org.mx

Investigation of Aromaticity and Aromatic Character in Thieno[3,2-f]mdpi.comgithub.iobenzothiazole

Theoretical and computational chemistry offer powerful tools to quantify the aromaticity of molecules. Among the most widely used methods are those based on magnetic, geometric, and electronic criteria.

Magnetic criteria , such as the Nucleus-Independent Chemical Shift (NICS), gauge the magnetic shielding at the center of a ring. wikipedia.org Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest antiaromaticity. wikipedia.org The NICS(1)zz index, which is the zz-component of the NICS tensor calculated 1 Å above the ring plane, is often considered a more reliable measure as it is less contaminated by local σ-bond contributions. mdpi.com

Geometric criteria , like the Harmonic Oscillator Model of Aromaticity (HOMA), assess the degree of bond length equalization within a ring. nih.gov The HOMA index ranges from 1 for a fully aromatic system like benzene (B151609) to 0 for a non-aromatic system, with negative values indicating antiaromaticity. acs.orgresearchgate.net

Electronic criteria are based on the delocalization of electrons within the cyclic system. researchgate.net

Aromaticity of Constituent Ring Systems

Thiophene (B33073):

Thiophene is a classic example of an aromatic five-membered heterocycle. Its aromaticity stems from the participation of one of the lone pairs of electrons on the sulfur atom in the π-system, resulting in a 6π-electron system that satisfies Hückel's rule. Numerous computational studies have quantified the aromatic character of thiophene.

Aromaticity IndexValue for ThiopheneReference
NICS(0) (ppm)-11.9 to -13.6 github.iowikipedia.org
NICS(1) (ppm)-13.6 researchgate.net
Aromaticity Orderthiophene > pyrrole (B145914) > furan acs.org

NICS values are generally negative, indicating aromaticity. More negative values suggest a stronger diatropic ring current and thus a higher degree of aromaticity.

Benzothiazole:

Benzothiazole is a bicyclic heterocyclic compound in which a benzene ring is fused to a thiazole (B1198619) ring. The fusion of the benzene ring is expected to influence the aromaticity of the thiazole portion. Computational studies on benzothiazole derivatives have provided insights into the aromaticity of this system.

One study on a brominated benzothiazole derivative calculated HOMA values for both the benzene and thiazole rings. researchgate.net The results indicate a high degree of aromaticity for the benzene ring and a reduced but still significant aromatic character for the thiazole ring within the fused system. researchgate.net

Ring System in Benzothiazole DerivativeHOMA ValueNICS Value (ppm)Reference
Benzene ring0.95-9.61 researchgate.net
Thiazole ring0.69Not Reported researchgate.net
Overall Benzothiazole moiety0.82Not Reported researchgate.net

HOMA values close to 1 indicate high aromaticity. The NICS value for the benzene ring is consistent with its aromatic character.

Expected Aromatic Character of Thieno[3,2-f] mdpi.comgithub.iobenzothiazole

A comprehensive theoretical investigation of Thieno[3,2-f] mdpi.comgithub.iobenzothiazole, employing methods such as NICS and HOMA calculations for each of the three rings, would be necessary to precisely quantify the local and global aromaticity of this complex heterocyclic system and to understand the electronic communication between the fused rings.

Exploration of Thieno 3,2 F Benzothiazole Interactions in Chemical and Biological Systems: a Mechanistic Focus

Molecular-Level Binding Mechanisms and Ligand-Receptor Interactions of Thieno[3,2-f]benzothiazole Derivatives

The interaction of Thieno[3,2-f]benzothiazole derivatives with biological receptors is governed by a variety of non-covalent forces. The planar, aromatic structure of the fused ring system facilitates π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within protein binding pockets. nih.govmdpi.com For instance, in studies of related benzothiazole (B30560) compounds, interactions with proteins like lysozyme (B549824) are stabilized by aromatic edge-to-face (T-shaped) π-π stacking between the benzene (B151609) ring of the benzothiazole moiety and the indole (B1671886) ring of tryptophan residues. mdpi.com

Furthermore, the presence of heteroatoms—sulfur and nitrogen—in the thiazole (B1198619) ring introduces dipoles and the potential for hydrogen bonding and other electrostatic interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom, with its larger size and polarizability, can engage in unique S···O interactions with carbonyl groups in the protein backbone, which are comparable in strength to conventional hydrogen bonds. nih.gov These interactions are critical for the orientation and affinity of the ligand within the receptor's active site.

Molecular docking studies on thienobenzo-thiazoles have provided insights into their binding with enzymes like butyrylcholinesterase (BChE). nih.gov These studies reveal that the planar geometry of the thieno-benzothiazole core allows it to fit snugly into the enzyme's active site gorge. nih.gov Specific interactions can be modulated by substituents on the core structure. For example, a trifluoromethyl group can engage in hydrophobic interactions, while also participating in polar interactions through its fluorine atoms, forming hydrogen bonds with amino acid backbones. nih.gov The thiophene (B33073) portion of the molecule can participate in π-π stacking with histidine residues, and the central phenyl component can form additional stacking interactions with tryptophan residues in the anionic subsite of the enzyme's active site. nih.gov

The binding of benzothiazole derivatives to heat shock protein 70 (Hsp70) has been shown to occur at an allosteric site within the nucleotide-binding domain (NBD). This binding disrupts the protein-protein interaction (PPI) between Hsp70 and its co-chaperones by repositioning subdomains of the NBD, thereby interrupting crucial electrostatic interactions. sci-hub.se The affinity and activity can be fine-tuned with small, electron-donating substituents on the benzothiazole ring, which are thought to better fill the allosteric pocket. sci-hub.se

Table 1: Key Molecular Interactions of Thiazole-based Derivatives with Protein Receptors

Type of Interaction Interacting Moiety on Ligand Interacting Residue on Protein Reference
π-π Stacking (T-shaped) Benzene ring of benzothiazole Tryptophan (e.g., TRP108 in lysozyme) mdpi.com
π-π Stacking Thiophene ring Histidine (e.g., His438 in BChE) nih.gov
π-Alkyl Benzene and thiazole rings Alanine, Isoleucine mdpi.com
Hydrogen Bonding Trifluoromethyl group Glycine backbone nih.gov
Hydrophobic Interaction Trifluoromethyl group Phenylalanine nih.gov
Allosteric Binding Benzothiazole ring Allosteric pocket in Hsp70 NBD sci-hub.se

Fundamental Mechanisms of Enzyme Inhibition and Activation by Thieno[3,2-f]benzothiazole Derivatives

Derivatives of the thieno-benzothiazole scaffold have been identified as potent inhibitors of several enzymes, particularly those implicated in neurodegenerative diseases. The primary mechanism of inhibition often involves the binding of the molecule within the enzyme's active site, blocking substrate access.

A significant area of research has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Thienobenzo-thiazoles have demonstrated very good selective inhibitory activity toward BChE. nih.gov The planar geometry appears crucial for this activity. nih.gov In contrast, related benzothiazole derivatives have been developed as dual inhibitors of both AChE and monoamine oxidase B (MAO-B). anadolu.edu.trrsc.orgnih.gov The inhibitory mechanism involves the compound binding within the active site gorge of the enzyme. The benzothiazole ring serves as a key pharmacophore, with secondary amine derivatives often included in the structure to interact with the catalytic anionic site (CAS) of the enzyme, mimicking the binding of natural substrates. anadolu.edu.trnih.gov

Molecular modeling has shown that these inhibitors can span both the CAS and the peripheral anionic site (PAS) of AChE, acting as dual binding site inhibitors. nih.gov The interaction of one such benzothiazole derivative with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the MAO-B active site is a key finding, suggesting a direct influence on the enzyme's catalytic machinery. anadolu.edu.trnih.gov

Thiazole-containing compounds have also been investigated as inhibitors of other enzyme classes. For example, 3-(2-Benzothiazolylthio)-propanesulfonic acid acts as a powerful and selective inhibitor of triosephosphate isomerase from Trypanosoma cruzi. mdpi.com Furthermore, derivatives have been designed as multi-targeting kinase inhibitors, showing promising suppression of enzymes like EGFR, VEGFR-2, and BRAF V600E, which are crucial in cancer progression. researchgate.netnih.gov The mechanism here involves competitive binding at the ATP-binding site of the kinase domain.

Table 2: Enzyme Inhibitory Activity of Selected Benzothiazole and Thienobenzo-thiazole Derivatives

Compound Class Target Enzyme IC₅₀ Value Mechanism of Action Reference
Benzothiazole derivative (Compound 4f) Acetylcholinesterase (AChE) 23.4 ± 1.1 nM Dual binding site inhibitor anadolu.edu.trrsc.org
Benzothiazole derivative (Compound 4f) Monoamine Oxidase B (MAO-B) 40.3 ± 1.7 nM Interaction with FAD cofactor anadolu.edu.trrsc.org
Thienobenzo-thiazole (Compound 4) Butyrylcholinesterase (BChE) 53.6 µM Active site binding nih.gov
Benzothiazole derivative (Compound 4a) VEGFR-2 91 nM ATP-competitive inhibition nih.gov
Benzothiazole derivative (BM3) Human Topoisomerase IIα 39 nM Catalytic inhibitor, DNA minor groove binding researchgate.net

Investigation of Thieno[3,2-f]benzothiazole as a Fluorophore or Probe in Mechanistic Biological Assays

The fused aromatic system of thieno-benzothiazoles often imparts fluorescent properties, making them suitable for development as molecular probes for biological imaging and assays. The fluorescence arises from the de-excitation of electrons from an excited state back to the ground state via the emission of a photon.

Benzothiazole derivatives have been successfully developed as "turn-on" fluorescent probes. nih.gov One strategy involves the principle of aggregation-induced emission (AIE), where the molecule is non-fluorescent when dissolved but becomes highly emissive upon aggregation or when its intramolecular rotation is restricted, for example, by binding to a target analyte. nih.gov A probe for hydrogen peroxide (H₂O₂) was designed by incorporating an aryl boric acid ester as a reactive group onto a benzothiazole fluorophore. In the presence of H₂O₂, the boronate is cleaved, triggering a change in the electronic properties of the fluorophore, leading to a "turn-on" fluorescence signal. nih.gov

Another common mechanism exploited in benzothiazole-based probes is excited-state intramolecular proton transfer (ESIPT). nih.gov In fluorophores like 2-(2'-hydroxyphenyl)benzothiazole (HBT), light excitation leads to a rapid transfer of a proton from the hydroxyl group to the thiazole nitrogen, forming an excited keto tautomer. This tautomer has a large Stokes shift, meaning the emission wavelength is significantly longer than the excitation wavelength, which is advantageous for biological imaging as it minimizes background interference. nih.gov

These probes have been applied to image specific analytes like H₂O₂ in living cells, allowing for the monitoring of both exogenous and endogenous levels of reactive oxygen species (ROS). nih.gov The development of thieno-benzothiazole-based probes could leverage these same principles, potentially offering tuned photophysical properties due to the extended π-conjugation provided by the thiophene ring.

Photodynamic Mechanisms and Photophysical Processes Involving Thieno[3,2-f]benzothiazole

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer (PS), light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can destroy target cells. nih.govnih.gov The fused aromatic structure of thieno-benzothiazoles gives them the potential to act as photosensitizers.

The fundamental photophysical process begins with the absorption of light of a specific wavelength by the PS, promoting it from its ground state (S₀) to a short-lived excited singlet state (S₁). From the S₁ state, the molecule can either relax back to the ground state by emitting fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is this triplet state that is crucial for PDT. nih.gov

Once in the T₁ state, the PS can initiate two types of photochemical reactions:

Type I Mechanism: The excited PS can transfer an electron or a hydrogen atom to a substrate molecule (like a lipid or protein), forming radicals. These radicals then react with molecular oxygen to produce ROS such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.gov

Type II Mechanism: The excited PS in its triplet state can directly transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to apoptosis or necrosis. nih.govnih.gov

The effectiveness of a thieno-benzothiazole derivative as a PS would depend on its photophysical properties, such as a high quantum yield for triplet state formation and a long triplet state lifetime. While specific PDT studies on the Thieno[3,2-f]benzothiazole core are not widely documented, related photochromic materials containing thieno[3,2-b]phosphole moieties have been shown to undergo photochemical cyclization upon irradiation, demonstrating their photoactivity. nih.gov This inherent responsiveness to light suggests that with appropriate design, thieno-benzothiazole derivatives could be engineered to have favorable properties for photodynamic applications.

Redox Chemistry of Thieno[3,2-f]benzothiazole in Model Biological Environments

The redox chemistry of thieno-benzothiazoles is influenced by the electron-rich thiophene ring and the benzothiazole system. These compounds can participate in electron transfer reactions, which can be relevant in biological environments rich in redox-active species.

Cyclic voltammetry studies of related donor-π-acceptor-π polymers containing thieno[3,2-b]thiophene (B52689) and benzothiadiazole units have provided insight into their electronic properties. manchester.ac.uk These studies determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which correspond to the oxidation and reduction potentials of the molecule, respectively. The electrochemical band gaps derived from these measurements are crucial for understanding the ease with which the molecule can be oxidized or reduced. manchester.ac.uk

In a biological context, the redox potential of a molecule determines its ability to interact with cellular redox systems, such as the glutathione/glutathione disulfide (GSH/GSSG) or NAD(P)H/NAD(P)⁺ couples. A compound with an appropriate reduction potential could potentially be reduced by cellular reductases. Conversely, it could be oxidized, possibly leading to the generation of ROS, which connects its redox chemistry to mechanisms relevant in PDT or certain modes of toxicity.

The synthesis of related benzo[e] anadolu.edu.trrsc.orgthiazin-4-one derivatives involves intermediates formed through the ring-opening of a benzoisothiazol-3-one, proceeding through a key disulfide intermediate. mdpi.com This highlights the accessibility of different oxidation states for the sulfur atoms within these heterocyclic systems. While direct studies on the redox cycling of Thieno[3,2-f]benzothiazole in model biological environments are limited, the inherent redox activity of the sulfur-containing heterocycles suggests that these compounds could interact with and modulate the cellular redox state.

Advanced Applications of Thieno 3,2 F Benzothiazole in Materials Science and Catalysis

Thieno[3,2-f]acs.orgconicet.gov.arbenzothiazole in Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

The unique molecular structure of thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole (B30560) makes it a compelling candidate for use in organic electronic devices. The fusion of a thiophene (B33073) and a benzothiazole ring creates a conjugated system that can be readily functionalized to tune its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for designing efficient materials for OLEDs and other organic electronic devices.

Charge Transport Properties of Thieno[3,2-f]benzothiazole-Based Materials

The charge transport properties of organic materials are fundamental to the performance of electronic devices. While specific data on the charge carrier mobility of thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole is limited, studies on analogous fused thiophene systems provide valuable insights. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a structurally related isomer, have been investigated as organic semiconductors. These materials have demonstrated p-channel activity in organic thin-film transistors (OTFTs) with hole mobilities reaching up to 0.057 cm²/Vs. rsc.org The introduction of different substituents on the BTT core has been shown to significantly influence the molecular packing and, consequently, the charge transport characteristics. rsc.orgmdpi.com

Theoretical studies on thieno[2,3-b]benzothiophene derivatives have also predicted good environmental stability and high charge mobility due to their large conjugated planar structure and close π-stacking arrangement. mdpi.com For example, certain derivatives were predicted to have hole mobilities as high as 0.28 cm²/Vs. mdpi.com These findings suggest that the rigid and planar thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole core could also facilitate efficient intermolecular charge transport, a critical requirement for high-performance OLEDs and other electronic devices. The inherent asymmetry of the thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole structure may also lead to unique packing motifs that could be exploited to optimize charge transport.

Photovoltaic Applications of Thieno[3,2-f]benzothiazole Derivatives

The development of efficient donor and acceptor materials is a key focus in the field of organic photovoltaics (OPVs). The electron-donating thiophene and electron-accepting benzothiazole components within the thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole scaffold make it an attractive building block for donor-acceptor (D-A) copolymers for OPV applications.

While specific performance data for OPVs based on thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole is not widely reported, research on copolymers incorporating the isomeric thieno[3,2-b]thiophene (B52689) and benzothiadiazole units has shown promising results. For instance, a copolymer of thieno[3,2-b]thiophene and 2,1,3-benzothiadiazole (B189464) demonstrated a power conversion efficiency (PCE) of up to 1.72%, with a high open-circuit voltage (Voc) of 0.67 V. researchgate.net Another study on copolymers of benzo[1,2-b:4,5-b′]dithiophene with benzothiadiazole derivatives yielded PCEs of up to 4.20%. researchgate.net Furthermore, copolymers based on thieno[3,2-b]indole and 2,1,3-benzodiathiazole have achieved PCEs of up to 2.73%, with hole mobilities in the range of 10⁻⁵ cm²/Vs. rsc.org These results highlight the potential of thieno-benzothiazole based polymers in organic solar cells. The performance of such devices is highly dependent on factors like the choice of comonomer, side-chain engineering, and the morphology of the active layer.

Table 1: Photovoltaic Performance of a Thieno[3,2-b]thiophene-co-2,1,3-benzothiadiazole Polymer

ParameterValue
Power Conversion Efficiency (PCE)1.72% researchgate.net
Open-Circuit Voltage (Voc)0.67 V researchgate.net
Short-Circuit Current Density (Jsc)6.86 mA/cm² researchgate.net
Fill Factor (FF)0.37 researchgate.net

Note: Data for a related thieno[3,2-b]thiophene copolymer.

Integration of Thieno[3,2-f]benzothiazole into Polymer Architectures for Advanced Functional Materials

The incorporation of the thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole unit into polymer backbones offers a versatile strategy for creating advanced functional materials with tailored properties. The rigid and planar nature of this fused heterocycle can impart desirable characteristics to the resulting polymers, such as enhanced thermal stability, improved charge transport, and specific optical properties.

The synthesis of such polymers can be achieved through various cross-coupling reactions, such as Stille and Suzuki polymerizations, which allow for the controlled incorporation of the thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole monomer with other aromatic or heteroaromatic units. This approach enables the fine-tuning of the polymer's electronic structure, leading to materials with low band gaps, which are crucial for applications in organic electronics. acs.orgresearchgate.net For example, copolymers of substituted 2,1,3-benzothiadiazoles and thiophenes have been synthesized with reduced band gaps in the range of 1.69–1.75 eV. acs.org

Furthermore, the introduction of functional groups onto the thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole core or the comonomer units can be used to modulate the solubility and processability of the polymers, which are critical factors for device fabrication. The synthesis of thieno[3,2-f]isoquinolines, which are structurally related to thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole, has been achieved through a combination of palladium-catalyzed cross-coupling reactions and Brønsted acid-mediated cycloisomerizations, demonstrating the feasibility of creating complex fused-ring systems. conicet.gov.arresearchgate.net

Thieno[3,2-f]benzothiazole as Ligands in Organometallic Catalysis

The presence of nitrogen and sulfur atoms in the thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole structure makes it an interesting candidate for use as a ligand in organometallic chemistry. The lone pairs of electrons on these heteroatoms can coordinate to metal centers, forming stable complexes with potential applications in catalysis.

Design and Synthesis of Thieno[3,2-f]benzothiazole-Based Ligands

The synthesis of thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole-based ligands can be approached by introducing coordinating functionalities at various positions on the heterocyclic core. While specific examples of ligand synthesis starting from thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole are not extensively documented, the general principles of ligand design for related benzothiazole compounds can be applied. For instance, the synthesis of ligands often involves the functionalization of the benzothiazole ring with groups capable of chelating to a metal ion.

The synthesis of Co(III) and Ru(III) complexes with a ligand derived from 2-(2-aminophenyl)benzothiazole has been reported. biointerfaceresearch.com This demonstrates that the benzothiazole moiety can effectively coordinate to transition metals. The synthesis of thieno[3,2-f]isoquinoline derivatives through palladium-catalyzed reactions further suggests that functionalization of the thieno-benzothiazole core is feasible, opening up avenues for the design of novel ligands. conicet.gov.arresearchgate.net

Catalytic Activity in Diverse Organic Transformations Mediated by Thieno[3,2-f]benzothiazole Complexes

The catalytic activity of metal complexes is highly dependent on the nature of the ligands. While there is a lack of specific reports on the catalytic applications of thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole complexes, the known catalytic activity of other benzothiazole- and thiophene-containing complexes provides a basis for potential applications.

Metal complexes of benzothiazole derivatives have been investigated for their biological activities, including antimicrobial and cytotoxic properties. biointerfaceresearch.com In the realm of organic synthesis, palladium complexes are widely used in cross-coupling reactions. It is conceivable that palladium complexes of thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole-based ligands could exhibit catalytic activity in reactions such as Suzuki, Heck, or C-H activation reactions. The electronic properties of the thieno[3,2-f] acs.orgconicet.gov.arbenzothiazole ligand could influence the reactivity of the metal center, potentially leading to novel catalytic transformations. Further research is needed to explore the synthesis and catalytic potential of these complexes.

Sensing Applications of Thieno[3,2-f]benzothiazole-Based Materials for Chemical and Environmental Analytes

The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring and biological analysis. Materials based on the benzothiazole framework have demonstrated significant potential in this area due to their distinct photophysical responses upon interaction with specific analytes. nih.gov

Thieno[3,2-f] rsc.orgnih.govbenzothiazole derivatives are being explored as chemosensors for the detection of various chemical and environmental analytes. These sensors often operate on principles such as fluorescence "turn-on" or "turn-off" mechanisms, or through colorimetric changes. For instance, benzothiazole-based fluorescent probes have been designed for the rapid and sensitive detection of peroxynitrite (ONOO⁻), a reactive oxygen species implicated in various pathological processes. nih.gov Two such probes, BS1 and BS2, exhibited a significant "turn-on" fluorescence signal at 430 nm in the presence of ONOO⁻ under physiological pH. nih.gov The limits of detection for these probes were remarkably low, at 12.8 nM and 25.2 nM, respectively. nih.gov

Furthermore, benzothiazole derivatives have been successfully employed for the detection of metal ions. A chemosensor based on a biphenyl-benzothiazole structure demonstrated ratiometric and colorimetric responses towards Zn²⁺, Cu²⁺, and Ni²⁺ ions, with a visible color change from colorless to yellow. nih.gov This sensor was found to be highly selective, showing no significant response to a wide range of other metal ions. nih.gov The detection limits were determined to be 0.25 ppm for Zn²⁺, 0.30 ppm for Ni²⁺, and 0.34 ppm for Cu²⁺. nih.gov The application of such sensors has been extended to real-time sample analysis, including the detection of copper and cadmium ions in vegetable extracts and sewage water. acs.org

The design of these sensors often involves incorporating specific recognition moieties that can selectively bind to the target analyte. This interaction then perturbs the electronic structure of the thieno[3,2-f] rsc.orgnih.govbenzothiazole core, leading to a measurable change in its optical properties. The versatility of the benzothiazole scaffold allows for the synthesis of a wide array of derivatives with tailored sensing capabilities for various analytes of environmental and biological importance. mdpi.com

ProbeAnalyteDetection MethodLimit of Detection (LOD)
BS1 Peroxynitrite (ONOO⁻)"Turn-on" fluorescence12.8 nM nih.gov
BS2 Peroxynitrite (ONOO⁻)"Turn-on" fluorescence25.2 nM nih.gov
Biphenyl-benzothiazole Zn²⁺Ratiometric/Colorimetric0.25 ppm nih.gov
Biphenyl-benzothiazole Ni²⁺Ratiometric/Colorimetric0.30 ppm nih.gov
Biphenyl-benzothiazole Cu²⁺Ratiometric/Colorimetric0.34 ppm nih.gov

Supramolecular Assemblies Involving Thieno[3,2-f]benzothiazole Units

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has seen the emergence of thieno[3,2-f] rsc.orgnih.govbenzothiazole and its isomers as valuable building blocks. The ability of these molecules to self-assemble into well-defined architectures is driven by a combination of hydrogen bonding, π-π stacking, and other intermolecular forces.

A notable example involves a rsc.orgbenzothieno[3,2-b] rsc.org-benzothiophene (BTBT) derivative functionalized with a β-sheet-forming peptide. rsc.org This molecule self-assembles in water to form hydrogels over a wide range of pH values, a process that can be triggered by changes in pH or salt concentration. rsc.org The formation of long-range, one-dimensional self-assembled structures was confirmed by transmission electron microscopy, with spectroscopic studies highlighting the crucial role of hydrogen bonding and π-π interactions in the hierarchical self-assembly process. rsc.org This represents the first instance of supramolecular hydrogel formation containing the BTBT structure. rsc.org

In a different approach, five novel supramolecular assemblies were constructed using an extended viologen moiety derived from thiazolothiazole and various benzenecarboxylic acids. rsc.org These assemblies form donor-acceptor systems through hydrogen bonding between the electron-deficient viologen unit and the electron-donating benzenecarboxylate moieties. rsc.org Interestingly, four of these five assemblies exhibited reversible photochromic behavior due to the formation of extended viologen radicals via electron transfer. rsc.org

The self-assembly of these molecules is not limited to solution-based systems. In the solid state, thiophene-based polymers like poly(3-hexylthiophene) (P3HT) and poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) can form lamellar structures with distinct orientations relative to a substrate. umons.ac.be This organization significantly impacts the material's charge carrier mobility, a key parameter in organic electronic devices. umons.ac.be

Assembled SystemDriving ForcesResulting StructureKey Feature
BTBT-peptide conjugate Hydrogen bonding, π-π interactionsSupramolecular hydrogel rsc.orgpH and salt-triggered gelation rsc.org
Thiazolothiazole-viologen & benzenecarboxylic acids Hydrogen bondingDonor-acceptor system rsc.orgReversible photochromism rsc.org
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) Self-segregationLamellar structure in solid state umons.ac.beHigh charge carrier mobility umons.ac.be

Thieno[3,2-f]benzothiazole in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising low-cost alternative to conventional silicon-based solar cells. nih.gov The efficiency of DSSCs is heavily reliant on the properties of the dye sensitizer, which is responsible for light absorption and electron injection into the semiconductor electrode. rsc.org Thieno[3,2-f] rsc.orgnih.govbenzothiazole and its isomers have been incorporated into the molecular design of organic dyes for DSSCs, often as part of a donor-π-acceptor (D-π-A) architecture.

The performance of these dyes can be fine-tuned by modifying the donor and acceptor groups. In one study, a series of dyes based on a thieno[2,3-f]benzofuran (BDF) core were synthesized with different aromatic amine donors. nih.gov The introduction of stronger donors led to improved energy levels and absorption spectra, resulting in higher power conversion efficiencies (PCEs). nih.gov For instance, the dye PSB-4 achieved a PCE of 5.5%, a significant improvement over the 2.9% PCE of the model molecule PSB-1. nih.gov

Furthermore, the incorporation of a dithieno[3',2':3,4;2″,3″:5,6]benzo[1,2-c]furazan (DTBF) moiety in the conjugated spacer of D-π-A'-π-A type sensitizers resulted in broad absorption spectra and high molar extinction coefficients. nih.gov The best-performing cell fabricated with these dyes reached a PCE of 7.33% with the addition of a coadsorbent. nih.gov Theoretical calculations, such as density functional theory (DFT), are often employed to understand the electronic structure and predict the performance of these dyes. nih.govepfl.ch These studies help in designing new dyes with optimized properties for enhanced DSSC performance.

Dye SeriesKey Structural FeatureBest Power Conversion Efficiency (PCE)Reference
SGT Series Thieno[3,2-b] rsc.orgbenzothiophene (TBT) π-bridgeNot specified in abstract rsc.org
PSB Series Thieno[2,3-f]benzofuran (BDF) core with varied donors5.5% (for PSB-4) nih.gov nih.gov
JH Dyes Dithieno[3',2':3,4;2″,3″:5,6]benzo[1,2-c]furazan (DTBF) spacer7.33% (with coadsorbent) nih.gov nih.gov
DTBDT Dyes Dithieno[2,3-d;2',3'-d']benzo[1,2-b;4,5-b']dithiophene (DTBDT) π-spacer6.32% epfl.ch
PFTTBT Copolymers Amorphous thienothiophene-benzothiadiazole backbone6.6% nih.gov

Emerging Research Directions and Future Perspectives for Thieno 3,2 F Benzothiazole

Development of Novel and Complex Thieno[3,2-f]nih.govnih.govbenzothiazole Architectures

The synthesis of novel and structurally complex derivatives of thieno[3,2-f] nih.govnih.govbenzothiazole (B30560) is a cornerstone of advancing its potential applications. Researchers are exploring various strategies to create elaborate molecular frameworks built upon this core structure. These efforts are largely focused on introducing diverse functional groups and extending the fused-ring system to modulate the electronic, optical, and biological properties of the resulting molecules.

One approach involves the construction of donor-acceptor (D-A) type polymers where a thieno[3,2-f] nih.govnih.govbenzothiazole unit could potentially act as either the donor or acceptor moiety. The performance of such polymers is highly dependent on the molecular weight, polydispersity, and thermal stability. For instance, in related D-A copolymers based on different benzothiazole-containing units, number-average molecular weights (Mn) have been achieved in the range of 10-20 kDa with polydispersity indices (PDI) around 1.5-2.5. These polymers often exhibit good thermal stability, with decomposition temperatures (5% weight loss) exceeding 350-400 °C, a critical factor for applications in organic electronics.

Another avenue of exploration is the synthesis of hybrid molecules where the thieno[3,2-f] nih.govnih.govbenzothiazole core is linked to other pharmacologically active heterocycles. This molecular hybridization strategy aims to create multifunctional compounds with enhanced biological efficacy or novel mechanisms of action. For example, the fusion of benzothiazole moieties with other heterocycles like 1,3,4-thiadiazole (B1197879) has been shown to yield compounds with interesting biological activities.

The development of synthetic methodologies to create these complex architectures is paramount. This includes the use of modern synthetic techniques such as microwave-assisted synthesis and multicomponent reactions, which can offer improved yields, shorter reaction times, and access to a wider range of derivatives. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Research in Thieno[3,2-f]benzothiazole Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of heterocyclic compounds like thieno[3,2-f] nih.govnih.govbenzothiazole. These computational tools can accelerate the discovery and optimization of new derivatives by predicting their properties and synthetic pathways. nih.govastrazeneca.com

One of the key applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models can correlate the structural features of thieno[3,2-f] nih.govnih.govbenzothiazole derivatives with their biological activities or material properties. By training on existing experimental data, ML algorithms can predict the efficacy of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. For instance, ML models have been successfully used to predict the anti-urease activity of heterocyclic compounds with balanced accuracies of around 78%. researchgate.net

AI is also being employed to predict synthetic routes for complex molecules. Retrosynthesis prediction tools, powered by deep learning, can suggest viable synthetic pathways starting from commercially available precursors. This can significantly reduce the time and resources required for designing and executing the synthesis of novel thieno[3,2-f] nih.govnih.govbenzothiazole architectures.

Furthermore, ML can aid in the prediction of various physicochemical properties crucial for drug development and materials science, such as solubility, lipophilicity, and electronic properties. The table below illustrates the kind of data that can be generated through predictive modeling for a hypothetical series of thieno[3,2-f] nih.govnih.govbenzothiazole derivatives.

Compound IDPredicted logPPredicted Aqueous Solubility (logS)Predicted HOMO (eV)Predicted LUMO (eV)
TBT-0013.5-4.2-5.8-2.1
TBT-0024.1-5.0-5.9-2.0
TBT-0032.9-3.8-5.7-2.2
TBT-0044.5-5.5-6.0-1.9

This table contains hypothetical data for illustrative purposes.

Green and Sustainable Methodologies for Thieno[3,2-f]benzothiazole Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, and the preparation of thieno[3,2-f] nih.govnih.govbenzothiazole is no exception. The focus is on developing environmentally benign synthetic routes that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. nih.goveurekaselect.commdpi.com

Several green synthetic strategies are being explored for the synthesis of the broader benzothiazole class, which can be adapted for the specific thieno[3,2-f] nih.govnih.govbenzothiazole isomer. These include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

Use of green solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water, ethanol (B145695), or ionic liquids is a key aspect of green synthesis. rsc.org

Catalyst-free reactions: Developing synthetic protocols that proceed efficiently without the need for, often toxic and expensive, metal catalysts is a major goal. nih.gov

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and reduce the number of purification steps. nih.gov

Photoredox catalysis: Utilizing visible light to drive chemical reactions offers a sustainable alternative to energy-intensive thermal methods. chemrxiv.org

The development of such green methodologies is crucial for the sustainable production and application of thieno[3,2-f] nih.govnih.govbenzothiazole derivatives in various fields.

Exploration of Uncharted Reactivity Pathways and Transformations for Thieno[3,2-f]benzothiazole

Understanding the intrinsic reactivity of the thieno[3,2-f] nih.govnih.govbenzothiazole core is essential for unlocking its full potential in synthetic chemistry. Research in this area focuses on exploring novel chemical transformations and functionalization reactions of this heterocyclic system.

Given the presence of both electron-rich thiophene (B33073) and benzothiazole rings, the molecule offers multiple sites for electrophilic and nucleophilic attack. The reactivity of the thiophene ring is well-established, allowing for various substitution reactions. Similarly, the benzothiazole moiety can be functionalized at different positions.

A key area of investigation is the selective functionalization of the thieno[3,2-f] nih.govnih.govbenzothiazole scaffold. This involves developing reactions that target a specific position on the ring system, enabling the precise installation of desired functional groups. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at specific sites on related heterocyclic systems. researchgate.net

Furthermore, the exploration of cycloaddition reactions involving the thieno[3,2-f] nih.govnih.govbenzothiazole core could lead to the synthesis of novel and complex polycyclic systems with unique three-dimensional structures. researchgate.net Computational studies can play a vital role in predicting the feasibility and outcomes of such uncharted reactivity pathways. nih.gov

Synergistic Research Across Interdisciplinary Fields Involving Thieno[3,2-f]benzothiazole

The unique structural and electronic properties of thieno[3,2-f] nih.govnih.govbenzothiazole make it a promising candidate for applications in diverse scientific disciplines. Synergistic research efforts that bridge chemistry with materials science, medicinal chemistry, and nanotechnology are crucial for realizing this potential.

In materials science , thieno[3,2-f] nih.govnih.govbenzothiazole derivatives are being investigated as building blocks for organic semiconductors. Their fused aromatic structure can facilitate π-π stacking and charge transport, making them suitable for use in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). elsevierpure.comresearchgate.net The performance of such materials is often evaluated based on their charge carrier mobility and power conversion efficiency. For example, related thieno[3,2-b]thiophene-based polymers have shown promising results in OPVs. researchgate.net

In medicinal chemistry , the benzothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. nih.govmdpi.com Thieno[3,2-f] nih.govnih.govbenzothiazole derivatives could exhibit a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Interdisciplinary research involving chemists, biologists, and pharmacologists is essential for the design, synthesis, and biological evaluation of new therapeutic agents based on this scaffold.

The table below summarizes potential interdisciplinary applications and the key parameters for evaluation.

FieldPotential ApplicationKey Evaluation Parameters
Materials ScienceOrganic Thin-Film Transistors (OTFTs)Charge carrier mobility, On/Off ratio
Materials ScienceOrganic Photovoltaics (OPVs)Power conversion efficiency, Open-circuit voltage, Short-circuit current
Medicinal ChemistryAnticancer AgentsIC50 values against cancer cell lines, Selectivity index
Medicinal ChemistryAntimicrobial AgentsMinimum Inhibitory Concentration (MIC)

Identification of Key Challenges and Future Opportunities in Thieno[3,2-f]benzothiazole Research

Despite the growing interest in thieno[3,2-f] nih.govnih.govbenzothiazole, several challenges remain that also present significant opportunities for future research.

Challenges:

Limited Synthetic Routes: The number of reported synthetic methods specifically for the thieno[3,2-f] nih.govnih.govbenzothiazole isomer is limited. Developing new, efficient, and scalable synthetic strategies is a primary challenge.

Lack of Structure-Property Relationship Data: There is a scarcity of experimental data correlating the structure of thieno[3,2-f] nih.govnih.govbenzothiazole derivatives with their properties. This hinders the rational design of new functional molecules.

Solubility and Processability: For applications in materials science, the solubility and processability of thieno[3,2-f] nih.govnih.govbenzothiazole-based materials can be a concern, often requiring the introduction of solubilizing side chains.

Future Opportunities:

Development of Novel Catalytic Systems: The design of new catalysts for the selective and efficient synthesis of thieno[3,2-f] nih.govnih.govbenzothiazole derivatives represents a major opportunity.

High-Throughput Screening: The use of high-throughput experimental and computational methods can rapidly expand the known chemical space and identify promising candidates for various applications.

Advanced Materials for Optoelectronics: There is a significant opportunity to develop novel thieno[3,2-f] nih.govnih.govbenzothiazole-based materials with tailored electronic and optical properties for next-generation electronic devices.

Targeted Drug Discovery: By leveraging computational tools and interdisciplinary collaborations, there is a vast potential for the discovery of new thieno[3,2-f] nih.govnih.govbenzothiazole-based drugs targeting specific diseases.

Q & A

Q. What is the molecular structure and key physicochemical properties of Thieno[3,2-f][1,3]benzothiazole?

The compound has the molecular formula C₁₁H₇NS₂ and a molecular weight of 217.31 g/mol . Key properties include a logP value of ~2.3 (indicating moderate lipophilicity) and a polar surface area (PSA) of ~41.1 Ų, which influences solubility and bioavailability. Structural confirmation relies on techniques such as NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) .

Q. What synthetic methods are effective for preparing this compound derivatives?

A solvent-free Friedel-Crafts acylation using Eaton's reagent (P₂O₅/CH₃SO₃H) achieves yields of 90–96% for fused imidazo[2,1-b]thiazole derivatives. Key steps include:

  • Substrate activation via protonation.
  • Acylation at the reactive thienyl position.
  • Reaction monitoring by thin-layer chromatography (TLC; silica gel, UV detection).
  • Purification via recrystallization or column chromatography. This method minimizes solvent waste and simplifies post-reaction processing compared to traditional routes .

Q. Table 1. Yield Ranges for Fused Imidazo[2,1-b]thiazole Derivatives

Substituent TypeYield Range (%)
Electron-donating groups90–93
Electron-withdrawing groups94–96

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • TLC : Monitors reaction progress using silica gel plates and UV visualization.
  • Melting Point Analysis : Determines purity via electrothermal apparatus (e.g., 139.5–140°C for related thiazole derivatives).
  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • X-ray Crystallography : Resolves tautomeric equilibria and crystal packing .

Advanced Research Questions

Q. How do solvent systems influence tautomeric equilibria in azido-functionalized benzothiazoles?

2-Azidobenzothiazole exists in equilibrium with its tetrazole tautomer (1a ⇆ 2a ). Solvent polarity dictates the ratio:

  • In CDCl₃ , the ratio shifts from 1.8:1 (1a:2a) initially to 1:1 after 60 minutes.
  • DMSO-d₆ stabilizes the azide form (1a:2a = 1:3.2 ). Dynamic NMR and X-ray crystallography are essential for tracking these equilibria, which impact reactivity in click chemistry .

Q. Table 2. Solvent Effects on Tautomeric Ratios

Solvent1a:2a RatioObservation Time
CDCl₃1.8:1 → 1:10 vs. 60 min
DMSO-d₆1:3.2Steady-state

Q. What strategies optimize crystallinity in thieno-fused semiconductors for electronic applications?

Edge-casting with decyl-substituted derivatives produces single-crystalline thin films. Critical parameters include:

  • Solvent mixture (chloroform/dodecane, 1:3 v/v ).
  • Controlled evaporation rate (0.1 mL/h ).
  • Post-annealing at 150°C to enhance π-π stacking. Characterization via atomic force microscopy (AFM) and X-ray diffraction (XRD) confirms mobility up to 6.2 cm²V⁻¹s⁻¹ in field-effect transistors (FETs) .

Q. How are biological activities of thieno-benzothiazoles evaluated methodologically?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Anti-inflammatory Screening : COX-2 inhibition assays (IC₅₀ values).
  • Molecular Docking : Simulations with target proteins (e.g., EGFR kinase) to predict binding modes. For example, derivatives with 4-fluorophenyl substituents show enhanced activity due to improved hydrophobic interactions .

Methodological Challenges and Solutions

Q. How are conflicting spectral data resolved in structural elucidation?

  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., tautomerism).
  • 2D NMR Techniques (COSY, NOESY) : Assigns overlapping proton signals.
  • Isotopic Labeling : Traces reaction pathways in complex heterocycles .

Q. What experimental designs address low yields in multi-step syntheses?

  • Microwave-Assisted Reactions : Reduce reaction times (e.g., from 24h to 2h).
  • Flow Chemistry : Enhances reproducibility for scale-up.
  • Protecting Groups : Prevent side reactions (e.g., tert-butoxycarbonyl (Boc) for amine protection) .

Applications in Materials Science

Q. How are thieno-benzothiazoles tailored for optoelectronic devices?

  • Bandgap Engineering : Electron-withdrawing groups (e.g., -CF₃) lower LUMO levels.
  • Morphology Control : Blade-coating techniques align molecules for charge transport.
  • Doping : Iodine vapor enhances conductivity in organic semiconductors .

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